molecular formula C12H19NO2 B2690953 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 765262-99-5

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2690953
CAS No.: 765262-99-5
M. Wt: 209.289
InChI Key: CNXXFHOKRLLIKD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group attached to a methylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine precursor under specific conditions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with methylamine, followed by reduction to yield the desired amine compound . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and automated systems are often used to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17NO2
  • Molecular Weight : Approximately 209.27 g/mol

The compound features a dimethoxy-substituted phenyl group, which enhances its interaction with biological targets. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Chemistry

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Types of Reactions:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : Can yield secondary or tertiary amines.
  • Substitution : Methoxy groups can be replaced with other functional groups through nucleophilic aromatic substitution.

Biology

This compound is studied for its potential interactions with enzymes and receptors, particularly in neuropharmacology. It may act as an agonist or antagonist, influencing various biochemical pathways.

Biological Activities:

  • Enzyme Inhibition : Inhibits acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Receptor Binding : Preliminary studies indicate interactions with neurotransmitter receptors that could modulate signaling pathways.

Medicine

Research is ongoing to explore the therapeutic effects of this compound. It has potential applications in drug development, particularly for neurodegenerative disorders and other conditions where modulation of neurotransmitter systems is beneficial.

Case Study - Antitumor Efficacy
A series of experiments evaluated the antitumor efficacy of this compound against prostate cancer cell lines using the sulforhodamine B assay. The results indicated significant inhibition of cell proliferation at varying concentrations.

Concentration (µM)% Cell Viability
0100
1085
5060
10030

Industry

The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, influencing signal transduction and cellular responses. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the methylpropanamine backbone.

    3,4-Dimethoxyphenylpropionic acid: Another related compound with different functional groups.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with a methylpropanamine backbone sets it apart from other similar compounds .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as a substituted phenylpropylamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethoxy-substituted phenyl group that contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : Approximately 209.27 g/mol
  • Structure : The compound features a phenyl group with two methoxy groups at the 3 and 4 positions, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The compound may function as an agonist or antagonist at specific receptor sites, modulating neurotransmission and influencing various biochemical pathways.

Key Mechanisms:

  • Receptor Binding : Preliminary studies indicate that this compound may interact with dopamine receptors, particularly the D1 subtype, which plays a significant role in motor control and cognitive functions .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting overall neurotransmitter levels in the brain.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Neurotransmitter Modulation : It has shown potential in modulating dopamine levels, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia .
  • Antiparkinsonian Effects : Analogous compounds have demonstrated antiparkinsonian effects in animal models, suggesting that this compound may exhibit similar properties .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on various cell lines, indicating a selective toxicity profile that warrants further investigation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor InteractionModulates D1 dopamine receptor activity
Enzyme InhibitionInhibits enzymes involved in neurotransmitter metabolism
Antiparkinsonian EffectsPotential benefits in motor control disorders
CytotoxicitySelective toxicity observed in cell lines

Case Studies

  • Dopamine Receptor Studies :
    • In a study examining the binding affinity of various analogs at dopamine receptors, this compound exhibited moderate affinity for D1 receptors compared to other structural analogs. This suggests potential utility in conditions where dopaminergic signaling is disrupted .
  • Cytotoxicity Evaluation :
    • A recent investigation into the cytotoxic effects of this compound on THP-1 cell lines revealed a selective index indicating promising therapeutic windows for further development. The study highlighted that the compound's cytotoxicity was significantly lower than that of traditional chemotherapeutics while maintaining efficacy against targeted cells .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXXFHOKRLLIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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